2-{[(3-cyano-1-methyl-1H-indol-2-yl)methyl]amino}benzoic acid
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Overview
Description
2-{[(3-cyano-1-methyl-1H-indol-2-yl)methyl]amino}benzoic acid is a complex organic compound that features an indole moiety, a cyano group, and a benzoic acid derivative. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-cyano-1-methyl-1H-indol-2-yl)methyl]amino}benzoic acid typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The cyano group can be introduced through nucleophilic substitution reactions, while the benzoic acid moiety can be attached via esterification followed by hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[(3-cyano-1-methyl-1H-indol-2-yl)methyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: The cyano group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and benzoic acid rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives, while reduction of the cyano group can yield primary amines .
Scientific Research Applications
2-{[(3-cyano-1-methyl-1H-indol-2-yl)methyl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-{[(3-cyano-1-methyl-1H-indol-2-yl)methyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The indole moiety is known to interact with various biological targets, including proteins and nucleic acids, which can result in diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with significant biological activity.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: Compounds with similar structural features and biological activities.
Uniqueness
2-{[(3-cyano-1-methyl-1H-indol-2-yl)methyl]amino}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H15N3O2 |
---|---|
Molecular Weight |
305.3 g/mol |
IUPAC Name |
2-[(3-cyano-1-methylindol-2-yl)methylamino]benzoic acid |
InChI |
InChI=1S/C18H15N3O2/c1-21-16-9-5-3-6-12(16)14(10-19)17(21)11-20-15-8-4-2-7-13(15)18(22)23/h2-9,20H,11H2,1H3,(H,22,23) |
InChI Key |
AHAFGDDLACCRPS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1CNC3=CC=CC=C3C(=O)O)C#N |
Origin of Product |
United States |
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